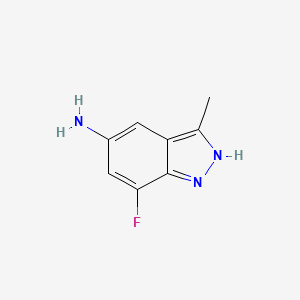

7-Fluoro-3-methyl-1H-indazol-5-amine

Description

Significance of Indazole Scaffolds in Modern Chemical and Medicinal Research

The indazole scaffold, a bicyclic system composed of a fused benzene (B151609) and pyrazole (B372694) ring, is recognized as a privileged structure in medicinal chemistry. nih.govnih.gov This is due to its ability to serve as a versatile template for developing compounds with a wide array of biological activities. Indazole derivatives are integral to numerous approved drugs and clinical candidates, demonstrating activities such as anti-cancer, anti-inflammatory, anti-HIV, and neuroprotective effects. nih.govnih.govrsc.org

The structural rigidity of the indazole ring, combined with its capacity for diverse substitutions at multiple positions, allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties. This adaptability enables chemists to design indazole-based compounds that can interact with high specificity and affinity towards various biological targets, including enzymes like kinases and G-protein coupled receptors. rsc.orgmdpi.com Several FDA-approved kinase inhibitors, such as Pazopanib and Entrectinib, feature an indazole core, underscoring its importance in the development of targeted cancer therapies. nih.govrsc.org

Historical Context of Indazole Synthesis and Functionalization Methodologies

The synthesis of the indazole nucleus dates back to the late 19th century. Historically, methods often involved the cyclization of ortho-substituted phenylhydrazines or related precursors. Over the decades, the synthetic toolbox for creating indazole derivatives has expanded dramatically, moving from classical condensation reactions to more sophisticated and efficient modern techniques. nih.govresearchgate.net

Contemporary methods frequently employ transition-metal catalysis, particularly with palladium and copper, to facilitate C-H activation and C-N bond formation, enabling the direct and regioselective construction of the indazole ring from readily available starting materials. nih.gov For instance, the intramolecular C-H amination of aminohydrazones offers a direct route to 1H-indazoles. nih.gov Other innovative strategies include the cyclization of 2-alkynyl-azobenzenes and the reaction of 2-aminobenzonitriles with hydrazine (B178648). nih.govmdpi.com These advancements have not only improved the efficiency and substrate scope for synthesizing the core indazole scaffold but have also provided robust methods for its subsequent functionalization, allowing for the precise installation of various substituents. mdpi.comchemrxiv.org

Overview of Research Trajectories for Fluorinated and Methylated Indazole Derivatives

The strategic incorporation of fluorine atoms and methyl groups onto the indazole scaffold represents a key trajectory in modern drug discovery. Fluorine, in particular, is a bioisostere of hydrogen but possesses unique properties; its high electronegativity and ability to form strong carbon-fluorine bonds can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity. organic-chemistry.orgacs.org Research into fluorinated indazoles has shown that the position and number of fluorine atoms can profoundly influence biological activity and selectivity. nih.govresearchgate.net For example, certain tetrafluoro-indazole derivatives have demonstrated selective inhibition of nitric oxide synthase (NOS) isoforms. nih.gov The development of direct fluorination methods for the indazole ring, using reagents like N-fluorobenzenesulfonimide (NFSI), is an active area of research aimed at providing efficient access to these valuable compounds. organic-chemistry.orgacs.org

Similarly, methylation of the indazole ring is a common strategy to explore the structure-activity relationship of new compounds. Methyl groups can influence the molecule's conformation, solubility, and interaction with biological targets. The regioselectivity of N-methylation on the indazole nitrogen atoms is a critical aspect, as 1-methyl and 2-methyl isomers often exhibit different biological profiles. researchgate.netrsc.org Research has focused on developing regioselective methylation techniques to control the synthetic outcome. researchgate.net The combination of fluorination and methylation, as seen in 7-Fluoro-3-methyl-1H-indazol-5-amine, represents a targeted approach to modulate the physicochemical and biological properties of the indazole scaffold, aiming to create novel compounds with potentially enhanced therapeutic profiles. nih.gov

Structure

3D Structure

Propriétés

Formule moléculaire |

C8H8FN3 |

|---|---|

Poids moléculaire |

165.17 g/mol |

Nom IUPAC |

7-fluoro-3-methyl-2H-indazol-5-amine |

InChI |

InChI=1S/C8H8FN3/c1-4-6-2-5(10)3-7(9)8(6)12-11-4/h2-3H,10H2,1H3,(H,11,12) |

Clé InChI |

FLJNTULJKXEXOE-UHFFFAOYSA-N |

SMILES canonique |

CC1=C2C=C(C=C(C2=NN1)F)N |

Origine du produit |

United States |

Synthetic Methodologies for 7 Fluoro 3 Methyl 1h Indazol 5 Amine

Retrosynthetic Analysis and Key Disconnections for the Indazole Core

A retrosynthetic analysis of 7-Fluoro-3-methyl-1H-indazol-5-amine reveals several key disconnections for the construction of the indazole core. The primary disconnection often involves the N1-C7a and N1-N2 bonds, suggesting a cyclization strategy from a suitably substituted benzene (B151609) derivative. This approach typically starts from a precursor already containing the fluorine and a latent amino group on the phenyl ring. Another common disconnection is at the C3 position, allowing for the introduction of the methyl group at a later stage.

Approaches to the Indazole Core Precursors

The synthesis of the indazole core relies on the availability of appropriately functionalized precursors. These precursors are typically derived from commercially available and relatively inexpensive starting materials.

Functionalized Benzaldehydes and Anilines as Starting Materials

A prevalent strategy for constructing the indazole ring system involves the condensation of ortho-fluorobenzaldehydes with hydrazine (B178648). acs.org This method provides a direct route to the indazole core. For the target molecule, a 2,6-difluorobenzaldehyde (B1295200) derivative could serve as a starting point, with one fluorine atom acting as a leaving group for the cyclization and the other remaining at the desired C-7 position.

Similarly, functionalized anilines are crucial starting materials. For instance, 2-fluoro-6-methylaniline (B1315733) can be used to synthesize 7-fluoroindazole derivatives through a sequence of acetylation, nitrosation, and cyclization. guidechem.com The amino group, which will become the N1 of the indazole ring, and the adjacent methyl group for the C3 position are already in place. The fluorine at the ortho position facilitates the cyclization.

Utilization of Halogenated Indazole Intermediates

Halogenated indazoles serve as versatile intermediates for the synthesis of more complex derivatives. nih.govchemrxiv.org A common approach involves the synthesis of a bromo- or chloro-substituted indazole, which can then undergo further functionalization. For example, a 7-bromo-indazole derivative can be a key intermediate. nih.govchemrxiv.org The bromine atom can be introduced regioselectively and later replaced or used to direct other substitutions. This approach is particularly useful when direct introduction of the desired substituent is challenging.

Strategies for Regioselective Introduction of Fluorine at the C-7 Position

The regioselective introduction of a fluorine atom at the C-7 position is a critical step in the synthesis of the target compound.

Cyclization Protocols for Fluorinated Indazole Ring Formation

One of the most effective methods for ensuring the C-7 fluorine is to start with a precursor that already contains the fluorine atom at the corresponding position on the benzene ring. For example, the cyclization of a 2,6-difluorobenzonitrile (B137791) with hydrazine can lead to a 7-fluoro-1H-indazol-3-amine. nih.gov In this reaction, one fluorine atom is displaced by the hydrazine to form the pyrazole (B372694) ring, while the other remains at the C-7 position.

Another approach involves the intramolecular cyclization of substituted phenylhydrazones. guidechem.com Starting with a 2-fluoro-6-substituted aniline (B41778) ensures that the fluorine atom is positioned correctly for the final indazole structure. The cyclization is often achieved through diazotization or nitrosation followed by ring closure. guidechem.com

Methodologies for Methylation at the C-3 Position

Introducing the methyl group at the C-3 position of the indazole ring can be achieved through several synthetic routes. One common method involves using a precursor that already contains the methyl group. For instance, starting with 2-fluoro-6-methylaniline allows for the direct formation of a 3-methylindazole derivative. guidechem.com

Alternatively, the C-3 position of a pre-formed indazole ring can be functionalized. This can be accomplished through various C-H activation or metal-catalyzed coupling reactions. chim.it For example, a 3-haloindazole can undergo a coupling reaction with a methylating agent.

The methylation of indazoles can also be influenced by the reaction conditions, such as the choice of base and solvent, which can affect the regioselectivity between the N-1 and N-2 positions, as well as substitution on the ring. rsc.org

Regioselective Introduction of Methyl Groups via Multi-Step Processes

The introduction of a methyl group at the C-3 position of the indazole ring is a critical step in the synthesis of the target compound. This is often achieved through multi-step sequences that allow for precise control over the regiochemistry. One common strategy involves the cyclization of appropriately substituted precursors. For instance, the reaction of ortho-fluoro carbonyl derivatives with hydrazine is a classical and effective method for constructing the indazole skeleton. researchgate.net

Another approach involves the use of o-toluidine (B26562) derivatives as starting materials. Diazotization of o-toluidine followed by ring closure can yield 1H-indazoles. chemicalbook.com Furthermore, [3+2] annulation reactions provide a versatile route to highly functionalized 1H-indazoles. chemicalbook.com

Table 1: Methodologies for Methyl Group Introduction

| Method | Starting Material Example | Key Reagents/Conditions | Reference |

|---|---|---|---|

| Cyclization of o-fluoro carbonyl derivatives | Fluorinated acetophenones | Hydrazine | researchgate.net |

| Diazotization of o-toluidine | o-Toluidine | NaNO2, Acetic Acid | chemicalbook.com |

| [3+2] Annulation | 1,3-Diphenyl-5-cyanomethylpyrazole | α-oxoketene dithioacetals, p-toluenesulfonic acid (PTSA) | chemicalbook.com |

Approaches for Amination at the C-5 Position

The introduction of an amine group at the C-5 position is another crucial transformation. This is typically accomplished through the reduction of a nitro group or via substitution reactions.

Reduction of Nitro Derivatives to Amine Functionalities

A widely employed method for introducing an amine group is the reduction of a corresponding nitro-indazole derivative. smolecule.com The nitro group, being strongly electron-withdrawing, can be introduced onto the indazole ring through nitration reactions. Subsequently, this nitro group is reduced to the desired amine. This two-step process allows for the strategic placement of the amine functionality. A variety of reducing agents can be employed for this transformation, with the choice depending on the specific substrate and desired selectivity. organic-chemistry.org For example, the reduction of nitroarenes to arylamines can be achieved with high yields using various catalytic systems. organic-chemistry.org

Substitution Reactions for Amine Group Introduction

Direct amination of the indazole ring at the C-5 position can also be achieved through substitution reactions. One such method is the Vicarious Nucleophilic Substitution of Hydrogen (VNS), which allows for the introduction of an amino group into electron-deficient aromatic rings. nih.gov This reaction typically proceeds via the initial addition of a nucleophile to the nitroaromatic compound, forming a sigma-complex intermediate. nih.gov

Another strategy involves the use of 3-aminoindazoles as building blocks. These compounds are a privileged class of heterocyclic structures and can be synthesized through methods like the reaction of 2,6-dichlorobenzonitrile (B3417380) with hydrazine. nih.gov

Multi-Step Synthetic Sequences and Reaction Optimization

Catalyst Selection and Reaction Conditions for Indazole Synthesis

The formation of the indazole ring often relies on transition metal catalysis. For instance, palladium-based catalysts are frequently used for cross-coupling reactions to build the indazole core. Silver(I)-mediated intramolecular oxidative C–H amination is another efficient method for constructing 1H-indazoles. nih.gov The choice of catalyst, solvent, temperature, and reaction time are critical parameters that must be optimized. For example, in Suzuki reactions for modifying the indazole core, PdCl2(dppf)2 is a catalyst that can shorten reaction times and increase yields. nih.gov

Control of Regioselectivity and Stereoselectivity in Indazole Annulation

Controlling the regioselectivity of reactions on the indazole ring is paramount. The indazole scaffold exhibits annular tautomerism, existing as 1H- and 2H-indazoles, with the 1H-tautomer generally being more stable. beilstein-journals.orgbeilstein-journals.org Alkylation reactions, for example, can lead to a mixture of N1- and N2-alkylated products, and the regiochemical outcome is influenced by steric and electronic factors, as well as the choice of base, solvent, and alkylating agent. beilstein-journals.orgnih.gov For instance, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) can favor N-1 alkylation. beilstein-journals.orgnih.gov The development of regioselective protocols is crucial for obtaining the desired isomer in high yield. nih.govnih.gov

Methodologies for Purification and Isolation of Synthetic Intermediates

The successful synthesis of complex molecules like this compound is critically dependent on the purity of its synthetic intermediates. Various methodologies are employed to isolate and purify these compounds, ensuring that subsequent reaction steps proceed efficiently and yield the desired product with high purity. Common techniques include precipitation, filtration, recrystallization, and chromatography.

Precipitation is a frequently used method to isolate a solid product from a solution. This is often achieved by altering the solvent composition or temperature to decrease the solubility of the intermediate. For instance, after a reaction, the mixture can be poured into a non-solvent, such as ice-cold water, to induce the precipitation of the desired compound. nih.gov The resulting solid can then be collected by vacuum filtration. nih.govchemicalbook.comnih.gov The collected solid, or "filter cake," is often washed with a suitable solvent, like cold ethanol (B145695) or ethyl acetate, to remove residual impurities. nih.govnih.gov

Recrystallization is a powerful purification technique for solid intermediates. This process involves dissolving the crude intermediate in a suitable solvent or solvent mixture at an elevated temperature to create a saturated solution. As the solution cools, the solubility of the intermediate decreases, and it crystallizes out, leaving impurities behind in the solvent. A binary solvent system, such as methanol (B129727) and water, can be optimized for effective recrystallization, allowing for the isolation of a desired isomer with high purity. nih.gov

For more challenging separations, or when a very high degree of purity is required, column chromatography is the method of choice. nih.gov In this technique, the crude mixture is loaded onto a stationary phase (commonly silica (B1680970) gel) and a mobile phase (a solvent or solvent mixture) is passed through the column. Different components of the mixture travel through the column at different rates depending on their affinity for the stationary and mobile phases, allowing for their separation and isolation. nih.gov The purity of the isolated intermediate is often verified using analytical techniques such as High-Performance Liquid Chromatography (HPLC).

Table 1: Purification Techniques for Indazole Intermediates

| Technique | Description | Common Application | Reference |

|---|---|---|---|

| Precipitation & Filtration | Inducing solid formation by adding a non-solvent (e.g., water) and collecting the solid via vacuum filtration. | Initial isolation of crude product from the reaction mixture. | nih.govchemicalbook.com |

| Washing | Rinsing the filtered solid with a solvent (e.g., cold ethanol, ethyl acetate) to remove soluble impurities. | Post-filtration purification of the crude solid. | nih.govnih.gov |

| Recrystallization | Dissolving the crude solid in a hot solvent and allowing it to cool, causing the pure compound to crystallize. | Purification of solid compounds and separation of isomers. | nih.gov |

| Column Chromatography | Separating components of a mixture based on differential adsorption on a stationary phase (e.g., silica gel). | Purification of complex mixtures or when high purity is essential. | nih.gov |

Advanced Synthetic Strategies for Indazole Functionalization

The functionalization of the indazole core is a key area of research, as the introduction of different substituents allows for the fine-tuning of the molecule's biological and chemical properties. nih.govrsc.org While classical methods exist for the synthesis of the basic indazole ring, advanced strategies are often required to introduce specific functional groups at desired positions, a process known as late-stage functionalization. rsc.org Transition-metal-catalyzed reactions, in particular, have emerged as powerful tools for achieving high selectivity and efficiency in the derivatization of the indazole scaffold. mdpi.com

Application of Cross-Coupling Reactions (e.g., Suzuki Coupling) in Indazole Derivatization

Among the most versatile methods for indazole functionalization is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. nih.govrsc.org This reaction forms a new carbon-carbon bond by coupling an organohalide (or triflate) with an organoboron compound, typically a boronic acid or its ester. nih.govwikipedia.org The Suzuki coupling is widely used in pharmaceutical synthesis due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids. wikipedia.orgnih.gov

For indazole derivatization, a halogenated indazole, such as a bromo- or chloro-indazole, serves as the organohalide partner. nih.govnih.gov This allows for the introduction of aryl, heteroaryl, or alkyl groups at specific positions on the indazole ring system. The general mechanism involves a catalytic cycle with a palladium(0) species. rsc.orgwikipedia.org The key steps are:

Oxidative Addition : The palladium(0) catalyst inserts into the carbon-halogen bond of the indazole, forming a palladium(II) intermediate. wikipedia.org

Transmetalation : The organic group from the organoboron species is transferred to the palladium(II) complex. wikipedia.org

Reductive Elimination : The two organic groups on the palladium complex couple, forming the final product and regenerating the palladium(0) catalyst. wikipedia.org

The success of the Suzuki reaction depends on the careful selection of the catalyst, base, and solvent. Palladium complexes with phosphine (B1218219) ligands, such as [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), are often highly effective. nih.govrsc.org A variety of bases, including potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), are used to facilitate the transmetalation step. nih.govrsc.org

Table 2: Representative Conditions for Suzuki Cross-Coupling of Indazole Derivatives

| Indazole Substrate | Coupling Partner | Catalyst | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | High | nih.gov |

| 3-Chloroindazole derivatives | Arylboronic acids | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane / H₂O | Good to Excellent | nih.gov |

| Bromo-indazole carboxamide | Various organoboronic acids | PdCl₂(dppf)·DCM | K₂CO₃ | 1,4-Dioxane / H₂O | Not specified | rsc.org |

| 3-Iodo-1-(Boc)-1H-indazole | Organoboronic acids | PdCl₂(dppf) | Not specified | BMImBF₄ (Ionic Liquid) | Improved yields | mdpi.com |

These advanced cross-coupling strategies provide a robust platform for creating a diverse library of functionalized indazoles, which is essential for the discovery and development of new chemical entities. mdpi.commdpi.com

Chemical Reactivity and Derivatization of 7 Fluoro 3 Methyl 1h Indazol 5 Amine

Electrophilic Aromatic Substitution Reactions on the Indazole Ring System

The indazole ring is an aromatic system, and its reactivity in electrophilic aromatic substitution (EAS) is influenced by the directing effects of its existing substituents. In 7-Fluoro-3-methyl-1H-indazol-5-amine, the primary directors are the amino group at C-5 and the fluoro group at C-7.

Amino Group (C-5): The amine is a powerful activating group and is ortho, para-directing. It strongly enhances the electron density of the aromatic ring, particularly at the C-4 and C-6 positions.

Fluoro Group (C-7): Halogens are deactivating groups due to their inductive electron-withdrawing effect, but they are also ortho, para-directing because of resonance electron donation.

Indazole Ring Nitrogen Atoms: The nitrogen atoms in the pyrazole (B372694) part of the indazole ring have a deactivating effect on the carbocyclic ring, making it less reactive than a simple aniline (B41778) or fluorobenzene.

The combined effect of these substituents makes the C-4 and C-6 positions the most likely sites for electrophilic attack. However, the strong activation by the amine group at C-5 predominantly directs substitution to these positions. Direct bromination of a related 3-aminoindazole with N-bromosuccinimide (NBS) has been shown to result in substitution on the benzene (B151609) ring portion of the molecule. nih.gov For the target compound, electrophilic substitution would be expected to yield primarily 4- and/or 6-substituted products. Steric hindrance from the adjacent C-5 amine and C-7 fluorine might influence the regioselectivity between these two sites.

| Position | Activating/Deactivating Effect | Directing Effect | Predicted Reactivity |

| C-4 | Activated by C-5 Amine | ortho to Amine | High |

| C-6 | Activated by C-5 Amine, Deactivated by C-7 Fluoro | para to Amine, ortho to Fluoro | Moderate to High |

Nucleophilic Substitution Reactions Involving Fluorine and Amine Moieties

Nucleophilic aromatic substitution (SNAr) on the indazole ring is another potential pathway for modification. The feasibility of these reactions depends on the leaving group and the electronic nature of the ring.

The C-7 fluorine atom can potentially act as a leaving group in SNAr reactions. However, for such a reaction to occur, the aromatic ring typically needs to be activated by strong electron-withdrawing groups, which are absent in this molecule. Therefore, displacing the fluorine atom with a nucleophile would likely require harsh reaction conditions.

Direct nucleophilic substitution of the C-5 amine group is not a viable reaction, as the amide ion (NH₂⁻) is an exceptionally poor leaving group. However, the amine functionality can be transformed into a different group that is a good leaving group, as discussed in section 3.3.2.

Transformations of the Amine Functionality

The 5-amino group is a key handle for derivatization, allowing for a wide range of chemical transformations.

The primary amine at the C-5 position readily undergoes acylation and alkylation reactions. These reactions are fundamental for modifying the properties of the molecule and are often used in the synthesis of compound libraries for drug discovery. nih.gov

Acylation: Reaction with acylating agents such as acid chlorides or anhydrides in the presence of a base yields the corresponding N-acyl derivatives. This transformation is often used to introduce different amide functionalities. nih.gov

Alkylation: The amine can be alkylated using alkyl halides or other alkylating agents, although controlling the degree of alkylation (mono- vs. di-alkylation) can be a challenge. Reductive amination is an alternative method for controlled mono-alkylation.

Table of Potential Amine Transformations

| Reaction Type | Reagent Example | Product Type |

|---|---|---|

| Acylation | Acetyl chloride, Triethylamine | 5-Acetamido derivative |

| Acylation | Chloroacetic anhydride | 5-(2-chloroacetamido) derivative |

| Sulfonylation | Benzenesulfonyl chloride | 5-Benzenesulfonamido derivative |

Treatment of the 5-amino group with a source of nitrous acid (e.g., sodium nitrite (B80452) in the presence of a strong acid) at low temperatures converts it into a diazonium salt. This intermediate is highly valuable because the diazonio group (-N₂⁺) is an excellent leaving group and can be displaced by a wide variety of nucleophiles. This opens up access to a vast array of derivatives that would be difficult to synthesize otherwise.

Key transformations of the diazonium salt include:

Sandmeyer Reactions: Using copper(I) salts (CuCl, CuBr, CuCN) to introduce chloro, bromo, and cyano groups, respectively.

Schiemann Reaction: Using fluoroboric acid (HBF₄) to replace the diazonium group with fluorine.

Hydrolysis: Heating the diazonium salt in water to introduce a hydroxyl group, yielding the corresponding phenol (B47542) (7-fluoro-3-methyl-1H-indazol-5-ol). uni.lu

Other Displacements: Reactions to introduce iodo (-I), thiol (-SH), and other functionalities are also well-established.

The ability to convert the amine into a carboxylic acid, as seen in the related compound 7-Fluoro-3-methyl-1H-indazole-5-carboxylic acid, can also be achieved through the diazonium intermediate pathway, typically via the cyano derivative followed by hydrolysis. bldpharm.comresearchgate.net

Modification of the Methyl Group at C-3

The methyl group at the C-3 position is generally the least reactive functional group on the molecule under typical ionic conditions. However, it can be functionalized under free-radical conditions. For instance, reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN) could lead to benzylic-type bromination, yielding a 3-(bromomethyl)indazole. This brominated intermediate would then become a substrate for nucleophilic substitution, allowing for the introduction of various other groups at this position.

Synthesis of Related Indazole Derivatives and Analogues for Structure-Activity Relationship (SAR) Studies

The chemical transformations described above are instrumental in the synthesis of analogues of this compound for structure-activity relationship (SAR) studies. In medicinal chemistry, SAR studies involve systematically altering the structure of a lead compound to determine which parts of the molecule are essential for its biological activity.

Indazole derivatives are of significant interest due to their diverse biological activities, including anti-tumor and enzyme inhibitory effects. nih.gov The synthesis of a library of related compounds allows researchers to probe the effects of different substituents on biological targets.

For example, starting with this compound:

Amine Derivatization: Acylation with various carboxylic acids can explore the effect of different amide side chains on activity. nih.gov

C-5 Position Modification: Diazotization followed by Sandmeyer or other substitution reactions allows the replacement of the amine with a wide range of functional groups (halogens, hydroxyl, cyano), testing the electronic and steric requirements at this position.

Ring Position Modification: Suzuki coupling reactions are often employed to add new aryl or alkyl groups to the indazole core. nih.govresearchgate.net This typically requires prior conversion of a position to a halide (e.g., via diazotization of the amine followed by a Sandmeyer reaction) to serve as the coupling partner.

Table of SAR Derivatization Strategies

| Molecular Sub-site | Reaction Pathway | Example Derivative Class | Purpose in SAR |

|---|---|---|---|

| 5-Amine | Acylation/Alkylation | Amides, sulfonamides, alkylamines | Probe H-bonding and steric bulk tolerance. |

| 5-Position | Diazotization -> Substitution | 5-Halo, 5-hydroxy, 5-cyano indazoles | Evaluate impact of electronic properties. |

| 4/6-Position | Electrophilic Halogenation | 4-Bromo or 6-Bromo derivatives | Introduce handle for further modification (e.g., Suzuki coupling). |

| 3-Methyl | Radical Halogenation -> Substitution | 3-(Alkoxymethyl) or 3-(Aminomethyl) indazoles | Explore modifications distal to the core amine. |

These synthetic strategies underscore the value of this compound as a versatile building block for developing new chemical entities with potential therapeutic applications.

Systematic Exploration of Positional Isomers and Substituent Effects

The reactivity of the this compound ring system is significantly influenced by the electronic properties of its substituents. The fluorine atom at the 7-position exerts a strong electron-withdrawing inductive effect, which generally deactivates the benzene portion of the indazole ring towards electrophilic substitution. libretexts.orglibretexts.org Conversely, the amino group at the 5-position is a powerful activating group and directs electrophiles to the ortho and para positions (primarily C4 and C6). The methyl group at the 3-position has a modest electron-donating effect. The interplay of these substituent effects dictates the regioselectivity of derivatization reactions.

The primary amino group at the C5 position is a key site for derivatization. It can readily undergo a variety of reactions typical of aromatic amines, including diazotization, acylation, and condensation with carbonyl compounds. For instance, diazotization of the amino group using sodium nitrite in an acidic medium can generate a diazonium salt, a versatile intermediate for introducing a range of other functional groups. researchgate.net

The following table summarizes the reactivity of related aminoindazole derivatives, which provides insight into the potential transformations of this compound.

| Compound | Reagents and Conditions | Product Type | Reference |

| 5-Bromo-1H-indazol-3-amine | Various substituted boronic acid esters, Cs2CO3, 1,4-dioxane/H2O, 90°C | Suzuki-coupling product | nih.gov |

| 3-Aminoindazole derivatives | Ethyl 4,4,4-trifluoro-3-oxobutanoate, reflux | Pyrimido[1,2-b]indazol-4(1H)-one | mdpi.com |

| 7-Fluoro-3-methyl-2H-indazol-5-amine hydrochloride | Acetyl chloride, pyridine, RT | Amide formation | researchgate.net |

| 7-Fluoro-3-methyl-2H-indazol-5-amine hydrochloride | 4-Nitrobenzaldehyde, MeOH, RT (24 h) | Schiff base |

This table is interactive and can be sorted by clicking on the column headers.

Heterocyclic Ring Modifications and Fused Ring Systems

The inherent reactivity of the indazole scaffold, particularly the presence of the nucleophilic amino group and the reactive nitrogen atoms of the pyrazole ring, facilitates the construction of various fused heterocyclic systems. These modifications can significantly alter the molecule's biological and physicochemical properties.

One common strategy involves the condensation of the 5-amino group with bifunctional reagents to build an additional ring. For example, reaction with β-dicarbonyl compounds or their equivalents can lead to the formation of pyrazolo[1,5-a]pyrimidines, a class of compounds with known protein kinase inhibitory activity. nih.govnih.gov The reaction typically proceeds via initial nucleophilic attack of the exocyclic amino group onto one of the carbonyl carbons, followed by intramolecular cyclization and dehydration. nih.gov

Another important class of fused systems accessible from aminoindazoles are the imidazo[1,2-b]indazoles. These can be synthesized through condensation reactions with α-haloketones. The reaction is believed to proceed via initial N-alkylation of the more nucleophilic ring nitrogen of the indazole, followed by intramolecular cyclization with the amino group. nih.gov

Furthermore, the synthesis of tricyclic pyridazino[1,2-a]indazolium ring systems has been reported from appropriately substituted indazole precursors. This transformation highlights the versatility of the indazole core in constructing complex, polycyclic architectures.

The table below showcases examples of fused heterocyclic systems derived from aminoindazoles and related starting materials.

| Starting Material | Reagents | Fused Ring System | Reference |

| 5-Amino-3-methylpyrazole | Diethyl malonate, NaOEt | 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol | nih.gov |

| 3-Aminoindazole derivatives | Ethyl 4,4,4-trifluoro-3-oxobutanoate | Trifluoromethylated pyrimido[1,2-b]indazol-4(1H)-one | mdpi.com |

| 3-Amino-6-halopyridazine | α-bromoketone, NaHCO3 | Imidazo[1,2-b]pyridazine | nih.gov |

| 2-Formyl dialkylanilines | Hydroxylamine | Pyridazino[1,2-a]indazolium |

This table is interactive and can be sorted by clicking on the column headers.

Biological Activities and Molecular Mechanisms of Action

Overview of Pharmacological Relevance of Indazole Derivatives in Drug Discovery

Indazole derivatives, which feature a bicyclic structure composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, are of significant pharmacological importance. nih.govnih.gov While rarely found in nature, synthetic indazole-containing compounds have been extensively studied and are recognized for their diverse therapeutic applications. nih.govnih.gov These derivatives form the foundational structure for numerous compounds with potential as anticancer, anti-inflammatory, antiarrhythmic, antifungal, antibacterial, and anti-HIV agents. nih.govnih.gov

The versatility of the indazole nucleus allows for various substitutions, leading to a broad spectrum of biological effects. nih.govresearchgate.net This has led to the development of several clinically approved or trialed drugs. nih.gov The interest in indazole derivatives is driven by their ability to interact with various biological targets, including protein kinases, which are crucial in many disease pathways. nih.gov Research has demonstrated that these compounds can serve as effective scaffolds for developing new therapeutic agents for conditions such as cancer, inflammatory disorders, and neurodegenerative diseases. nih.goveurekaselect.com

Investigated Biological Activities of 7-Fluoro-3-methyl-1H-indazol-5-amine and Structurally Related Compounds

While specific research on the biological activities of this compound is not extensively detailed in publicly available literature, the biological profile of structurally similar indazole derivatives provides significant insights into its potential therapeutic applications. The fluorine atom and methyl group on the indazole ring are features that can influence its biological interactions.

Antitumor Activity Research

Indazole derivatives are a well-established class of compounds with significant potential in oncology. researchgate.net Their antitumor effects are a primary focus of research, with many derivatives showing promising activity against various cancer types. nih.goveurekaselect.com

Research into indazole derivatives has demonstrated significant inhibitory effects against a range of human cancer cell lines. For instance, studies on a series of 1H-indazole-3-amine derivatives have shown notable antiproliferative activity. One particular compound, identified as 6o in a study, which is structurally related to this compound, exhibited a potent inhibitory effect against the K562 chronic myeloid leukemia cell line, with an IC50 value of 5.15 µM. nih.govnih.gov This compound also showed selectivity, being less toxic to normal human embryonic kidney cells (HEK-293). nih.govnih.gov

Another related indazole compound, AKE-72 (3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide), also displayed superior efficacy against the K-562 cell line, inducing total growth inhibition at a concentration of 154 nM. nih.gov

| Compound | Cell Line | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Compound 6o | K562 | IC50 | 5.15 µM | nih.govnih.gov |

| AKE-72 | K-562 | TGI | 154 nM | nih.gov |

Indazole derivatives have been shown to exert their antitumor effects by modulating key cellular pathways that control cell death and proliferation. Specifically, compound 6o was found to induce apoptosis (programmed cell death) in K562 cells in a concentration-dependent manner. nih.gov This pro-apoptotic effect is believed to be mediated through the inhibition of Bcl2 family members, which are crucial regulators of apoptosis. nih.gov

Furthermore, the same study indicated that compound 6o could disrupt the p53/MDM2 pathway. nih.govnih.gov The p53 protein is a critical tumor suppressor that regulates the cell cycle and apoptosis. nih.gov Its activity is controlled by MDM2, which binds to p53 and promotes its degradation. By interfering with the p53-MDM2 interaction, compound 6o was observed to increase the expression of p53 and decrease the expression of MDM2. nih.gov This disruption leads to an accumulation of p53, which in turn can trigger apoptosis in cancer cells. nih.gov

A significant mechanism through which indazole derivatives exhibit their anticancer properties is the inhibition of protein kinases. nih.gov Protein kinases are enzymes that play a central role in cell signaling and are often dysregulated in cancer, leading to uncontrolled cell growth. The 1H-indazole-3-amine structure is recognized as an effective fragment for binding to the hinge region of tyrosine kinases. nih.gov

For example, the indazole derivative AKE-72 has been identified as a potent multi-tyrosine kinase inhibitor. nih.gov It demonstrated significant inhibition (83.9–99.3% at a 50 nM concentration) against a panel of major oncogenic kinases, including c-Kit, FGFR1, FLT3, LCK, and VEGFR2. nih.gov This broad-spectrum kinase inhibition contributes to its potent antitumor activity. nih.gov

| Kinase Target | Inhibition Percentage | Reference |

|---|---|---|

| c-Kit | Significant (83.9–99.3%) | nih.gov |

| FGFR1 | Significant (83.9–99.3%) | nih.gov |

| FLT3 | Significant (83.9–99.3%) | nih.gov |

| LCK | Significant (83.9–99.3%) | nih.gov |

| VEGFR2 | Significant (83.9–99.3%) | nih.gov |

| c-Src | Moderate (64.5–73%) | nih.gov |

| FMS | Moderate (64.5–73%) | nih.gov |

Anti-inflammatory Properties

In addition to their anticancer effects, indazole derivatives are recognized for their anti-inflammatory properties. nih.goveurekaselect.com Inflammation is a key pathological process in many diseases, and compounds that can modulate inflammatory pathways are of great therapeutic interest. The indazole scaffold has been successfully utilized to develop agents for treating inflammatory disorders. nih.goveurekaselect.com While specific studies on the anti-inflammatory activity of this compound are limited, the general anti-inflammatory potential of the indazole class of compounds is well-documented in scientific literature and patent reviews. nih.gov

Detailed Scientific Review of this compound

Following a comprehensive review of available scientific literature, there is currently no specific published research data for the chemical compound This compound corresponding to the detailed biological activities and molecular mechanisms of action outlined in the requested article structure.

Searches for this specific molecule did not yield studies on its effects on pro-inflammatory cytokines, its antimicrobial properties, or its specific interactions with molecular targets and cell signaling pathways. Furthermore, no structure-activity relationship (SAR) derivations focusing on this compound were found.

While research exists for structurally related indazole derivatives, the strict requirement to focus solely on this compound prevents the inclusion of data from these analogs. The biological activity of a chemical compound is highly specific to its unique structure, including the precise arrangement of its functional groups (e.g., the 1H-indazole tautomer, the positions of the fluoro, methyl, and amine groups). Therefore, extrapolating findings from different isomers or derivatives would not be scientifically accurate or adhere to the specified constraints.

There is information available for various isomers and related indazole compounds, such as those listed in the table below. However, specific experimental data for this compound relating to the requested topics remains unavailable in the public domain.

Structure-Activity Relationship (SAR) Derivations

Impact of Fluorine Substitution on Biological Efficacy and Selectivity

The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance pharmacological properties. The presence of a fluorine atom at the C-7 position of the indazole ring in this compound is predicted to have a multifaceted impact on its biological profile.

Fluorination is known to increase the metabolic stability of compounds by blocking sites susceptible to oxidative metabolism. nih.gov This can lead to an improved pharmacokinetic profile, including a longer half-life and enhanced bioavailability. Furthermore, the high electronegativity of fluorine can alter the acidity (pKa) of nearby functional groups, which can in turn influence a molecule's binding affinity and cell permeability. nih.govnih.gov In the context of indazole derivatives, which are often investigated as kinase inhibitors, the strategic placement of fluorine can lead to enhanced potency and selectivity. nih.gov For instance, studies on fluorinated analogs of other kinase inhibitors have demonstrated that fluorine substitution can significantly improve inhibitory activity. nih.gov The presence of the C-F bond can also lead to favorable protein-ligand interactions, including hydrogen bonds and dipole-dipole interactions, thereby strengthening the binding to the target protein. nih.gov

The table below summarizes the observed effects of fluorine substitution on the biological activity of various compounds, providing a basis for predicting the impact on this compound.

| Compound Class | Effect of Fluorination | Reference |

| General Pharmaceuticals | Increased metabolic stability and bioavailability. | nih.gov |

| Aminergic GPCR Ligands | Can lead to a significant change in potency, with ortho-position fluorination often being favorable. | mdpi.com |

| Kinase Inhibitors | Can enhance potency and selectivity. | nih.gov |

| General Bioactive Compounds | Modulates pKa, lipophilicity, and can introduce favorable intermolecular interactions. | nih.govnih.gov |

Role of the Methyl Group at the C-3 Position in Bioactivity

The C-3 position of the indazole ring is a critical site for substitution, and modifications at this position have been shown to be pivotal for the biological activity of many indazole-based compounds, particularly kinase inhibitors. nih.govmdpi.com The methyl group at the C-3 position of this compound is expected to play a significant role in its interaction with biological targets.

The following table illustrates the importance of the C-3 substituent in the bioactivity of selected indazole derivatives.

| Indazole Derivative Class | Significance of C-3 Substitution | Reference |

| ULK1 Inhibitors | Functionalization at C-3 is key to inhibitory activity. | mdpi.com |

| pan-Pim Kinase Inhibitors | Introduction of a methyl group at C-3 increased potency. | nih.gov |

| General Kinase Inhibitors | C-3 substituents often interact with hydrophobic pockets in the ATP-binding site. | nih.gov |

Influence of the Amine Functionality at the C-5 Position on Molecular Recognition

The amine group at the C-5 position of the indazole core in this compound is a key functional group that can profoundly influence its molecular recognition by biological targets. The primary amine can act as both a hydrogen bond donor and acceptor, enabling it to form crucial interactions with amino acid residues in a protein's binding site.

In many kinase inhibitors, the aminoindazole core acts as a "hinge-binder," forming hydrogen bonds with the backbone of the kinase hinge region. nih.gov The 1H-indazole-3-amine structure, for instance, is a known effective hinge-binding fragment. nih.gov While the amine in the subject compound is at the C-5 position, it is still capable of forming critical hydrogen bonds that anchor the molecule within the binding pocket. The position of the amine group on the indazole ring can dictate the binding orientation and selectivity for different kinases.

Furthermore, the amino group can be a site for further chemical modification to explore structure-activity relationships and optimize properties such as solubility and cell permeability. Studies on 6-substituted aminoindazole derivatives have shown that the nature of the substituent on the amino group can dramatically affect anti-proliferative activity. rsc.org The electron-donating nature of the amino group also influences the electronic properties of the indazole ring system, which can impact its interaction with the target. researchgate.net

The table below highlights the role of the amino group in the activity of indazole-based compounds.

| Compound Type | Role of the Amine Group | Reference |

| Kinase Inhibitors | Acts as a hydrogen bond donor/acceptor for hinge binding. | nih.gov |

| 6-Substituted Aminoindazoles | The nature of the amino substituent influences anti-proliferative activity. | rsc.org |

| 5-Aminoindazole | The electron-donating effect influences the electronic properties of the indazole ring. | researchgate.net |

Theoretical and Computational Chemistry Studies of 7 Fluoro 3 Methyl 1h Indazol 5 Amine

Tautomerism and Conformational Analysis of the Indazole System

The indazole ring, a bicyclic aromatic heterocycle, is characterized by the presence of two nitrogen atoms in a five-membered ring fused to a benzene (B151609) ring. A key feature of the indazole system is annular tautomerism, which involves the migration of a proton between the two nitrogen atoms. This results in the existence of two primary tautomeric forms: 1H-indazole and 2H-indazole. researchgate.net The position of this equilibrium is highly sensitive to the nature and position of substituents on the ring system, as well as the surrounding medium (solvent and solid state).

For 7-Fluoro-3-methyl-1H-indazol-5-amine, the two principal tautomers would be the 1H- and 2H-forms. The conformational analysis would also consider the orientation of the amine group substituent, although its rotation is generally expected to have a lower energy barrier compared to the tautomeric interchange.

First-principles or ab initio quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are the standard for determining the relative stabilities of tautomers. These methods solve the electronic structure of a molecule to provide accurate energies and geometries.

For the parent indazole molecule, numerous computational studies have established that the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole tautomer. researchgate.net The greater stability of the 1H form is attributed to its benzenoid structure, which confers a higher degree of aromaticity and resonance stabilization compared to the quinoid-like structure of the 2H form. researchgate.net

Table 1: Illustrative Relative Stabilities of Indazole Tautomers This table illustrates the generally observed stability trend for the parent indazole system. The exact values for this compound would require specific DFT calculations.

| Tautomer | Structure | General Stability Characteristic | Expected Relative Energy (ΔE) |

| 1H-Indazole | Benzenoid | Thermodynamically more stable | 0 (Reference) |

| 2H-Indazole | Quinoid | Thermodynamically less stable | > 0 kcal/mol |

Quantum Chemical Calculations

Quantum chemical calculations are indispensable for modern chemical research, allowing for the investigation of molecular properties that can be difficult or impossible to measure experimentally.

The electronic structure of this compound can be thoroughly analyzed using computational methods. Such an analysis would reveal the distribution of electron density, the nature of chemical bonds, and the influence of each substituent on the molecule's properties.

Population Analysis: Techniques like Mulliken population analysis or Natural Bond Orbital (NBO) analysis would be used to calculate the partial atomic charges on each atom. This would quantify the electron-withdrawing effect of the fluorine atom at C7 and the electron-donating effects of the amine group at C5 and the methyl group at C3.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electrostatic potential on the molecule's surface. Regions of negative potential (typically red or yellow) would indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) would indicate electron-poor areas susceptible to nucleophilic attack. For this molecule, the nitrogen atoms and the amine group would be expected to be regions of negative potential.

Molecular Orbitals: Analysis of the molecular orbitals would describe the bonding, non-bonding, and anti-bonding interactions within the molecule, providing a basis for understanding its electronic transitions and reactivity.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in this context.

HOMO: The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The energy of the HOMO (EHOMO) is related to the ionization potential. In this compound, the HOMO is expected to be localized primarily on the electron-rich indazole ring and the amine substituent.

LUMO: The LUMO is the orbital to which the molecule is most likely to accept electrons, acting as an electrophile. The energy of the LUMO (ELUMO) is related to the electron affinity.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical descriptor of molecular stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. A small gap suggests the molecule is more polarizable and reactive.

The specific locations of the HOMO and LUMO density would predict the most probable sites for electrophilic and nucleophilic reactions, respectively.

Table 2: Conceptual Reactivity Descriptors for this compound This table outlines the theoretical application of FMO theory to predict the molecule's reactivity.

| Reactivity Descriptor | Theoretical Significance | Predicted Characteristics for this compound |

| HOMO | Site of nucleophilic character (electron donation) | Density likely concentrated on the pyrazole (B372694) ring and the C5-amine group. |

| LUMO | Site of electrophilic character (electron acceptance) | Density likely distributed over the aromatic system, influenced by the electron-withdrawing fluorine atom. |

| HOMO-LUMO Gap | Index of chemical reactivity and stability | The value, obtainable from DFT calculations, would quantify its kinetic stability. |

Spectroscopic Characterization Methodologies (Theoretical Aspects)

Computational chemistry provides powerful methods for predicting various types of spectra, which can be used to confirm the identity and structure of a synthesized compound.

Theoretical prediction of NMR spectra is a highly valuable tool for structural elucidation, especially for complex molecules or for distinguishing between isomers like tautomers. The standard and most reliable method for this is the Gauge-Including Atomic Orbital (GIAO) method, typically employed within a DFT framework. nih.gov

The process involves several steps:

Geometry Optimization: The molecular geometry of the proposed structure (e.g., the 1H- and 2H-tautomers of this compound) is first optimized to find its lowest energy conformation.

Magnetic Shielding Calculation: The GIAO method is used to calculate the absolute magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁵N, ¹⁹F) in the molecule.

Reference Calculation: The same calculation is performed for a reference compound, typically tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C NMR.

Chemical Shift Prediction: The predicted chemical shift (δ) for a given nucleus is calculated by subtracting its computed absolute shielding (σ) from the shielding of the reference compound (σref): δ = σref - σ.

By performing these calculations for both the 1H- and 2H-tautomers of this compound, two distinct sets of predicted ¹H and ¹³C NMR chemical shifts would be generated. Comparing these theoretical spectra with the experimental NMR data would provide definitive evidence for which tautomer is present in the sample, thereby confirming its structure.

Table 3: Illustrative Data Format for Predicted ¹³C NMR Chemical Shifts This table shows how theoretical data would be presented to help distinguish between the two tautomers. The values are hypothetical.

| Carbon Atom | Predicted ¹³C Chemical Shift (ppm) - 1H Tautomer | Predicted ¹³C Chemical Shift (ppm) - 2H Tautomer |

| C3 | 145.2 | 155.8 |

| C3a | 120.5 | 118.9 |

| C4 | 112.1 | 115.3 |

| C5 | 140.8 | 138.5 |

| C6 | 110.4 | 111.7 |

| C7 | 152.6 (JC-F) | 150.9 (JC-F) |

| C7a | 135.7 | 142.1 |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are crucial computational techniques used to predict how a ligand, such as this compound, might interact with a biological target, typically a protein. These methods are fundamental in drug discovery and medicinal chemistry.

Molecular docking predicts the preferred orientation of a molecule when bound to a receptor to form a stable complex. The process involves placing the ligand into the receptor's binding site and calculating a "docking score," which estimates the binding affinity. Studies on various indazole derivatives have successfully used molecular docking to predict their interaction with targets like kinases, the trypanothione (B104310) reductase enzyme in Leishmania, and renal cancer-related proteins. tandfonline.comrsc.orgbiotech-asia.org

For this compound, a computational assessment would involve docking it into the active site of a relevant protein target. Key structural features would significantly influence its binding:

The Indazole Core: This bicyclic system acts as a rigid scaffold, providing a defined shape for insertion into binding pockets. nih.gov

The 5-amino Group: This group is a potent hydrogen bond donor, which can form crucial interactions with amino acid residues (like aspartate, glutamate, or serine) in a protein's active site, anchoring the molecule.

The 7-fluoro Atom: Fluorine substitution is a common strategy in medicinal chemistry. emerginginvestigators.org Its high electronegativity can lead to favorable electrostatic interactions, modulate the acidity of the nearby N-H group on the indazole ring, and potentially form hydrogen bonds with suitable donors. nih.gov It can also enhance metabolic stability and binding affinity.

The 3-methyl Group: This group adds steric bulk and hydrophobicity, which can contribute to van der Waals interactions within a hydrophobic pocket of the target protein.

Following docking, molecular dynamics (MD) simulations can be employed to observe the stability of the predicted ligand-protein complex over time in a simulated biological environment. nih.gov MD simulations provide insights into the flexibility of the complex and can refine the understanding of the binding mode and affinity, confirming whether the initial docked pose is stable. tandfonline.com

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Cheminformatics involves the use of computational methods to analyze chemical data. By calculating molecular descriptors, it is possible to build Quantitative Structure-Activity Relationship (QSAR) models that correlate a compound's structural features with its biological activity. nih.govnih.gov These models help in predicting the activity of new compounds and in understanding the structural requirements for a desired biological effect. researchgate.net

While a specific QSAR model for this compound has not been published, its key physicochemical descriptors can be calculated or estimated based on closely related analogs. These descriptors are critical for predicting its drug-likeness and pharmacokinetic profile.

Table 1: Predicted and Experimental Cheminformatic Properties of this compound and Related Analogs

| Property | This compound (Predicted) | 7-Fluoro-1H-indazol-3-amine chemscene.comnih.gov | 1H-Indazol-5-amine nih.gov |

|---|---|---|---|

| TPSA | ~55-65 Ų | 54.7 Ų | 54.7 Ų |

| LogP | ~1.3-1.9 | 1.3 | 1.5 |

| H-Bond Donors | 2 | 2 | 2 |

| H-Bond Acceptors | 3 | 2 | 2 |

Topological Polar Surface Area (TPSA) is a descriptor that quantifies the surface area of a molecule contributed by polar atoms (typically oxygen and nitrogen) and their attached hydrogens. It is a strong predictor of a drug's ability to permeate cell membranes.

For this compound, the primary contributors to TPSA are the nitrogen atoms of the indazole ring and the 5-amino group. Based on analogs like 7-fluoro-1H-indazol-3-amine and 1H-indazol-5-amine, which both have a TPSA of 54.7 Ų, the TPSA for the target compound is expected to be in a similar range. nih.govnih.gov Drugs with a TPSA below 140 Ų are generally considered to have good oral bioavailability. taylorandfrancis.com A value around 55-65 Ų suggests that this compound is likely to have good cell permeability and potential for oral absorption. taylorandfrancis.com

The predicted LogP for 7-fluoro-1H-indazol-3-amine is 1.3. nih.gov The addition of a methyl group would slightly increase the lipophilicity. Therefore, the LogP for this compound is predicted to be moderately lipophilic, likely in the range of 1.3 to 1.9. This value falls within the desirable range for many drug candidates (typically LogP < 5 according to Lipinski's Rule of Five), suggesting a balance between aqueous solubility and lipid membrane permeability, which is essential for absorption and distribution in the body. taylorandfrancis.com

The capacity of a molecule to form hydrogen bonds is fundamental to its interaction with biological targets.

Hydrogen Bond Donors: The primary hydrogen bond donors in this compound are the two hydrogens of the 5-amino group (-NH₂) and the hydrogen on one of the indazole nitrogens (-NH-). The amine group provides two donor sites.

Hydrogen Bond Acceptors: The molecule has three potential hydrogen bond acceptor sites: the two nitrogen atoms of the indazole ring and the fluorine atom. The lone pairs on the sp² hybridized nitrogen atoms are significant acceptors.

The presence of both donor and acceptor groups gives the molecule a high potential to form multiple, specific hydrogen bonds within a protein's binding site, contributing to high binding affinity and selectivity.

The number of rotatable bonds in a molecule is a measure of its conformational flexibility. A lower number of rotatable bonds (typically ≤10) is generally favorable for drug candidates, as it reduces the entropic penalty upon binding to a target.

Future Research Directions and Translational Applications

Development of Novel Synthetic Routes with Enhanced Atom Economy and Sustainability

Future research should focus on next-generation synthetic strategies that align with the principles of green chemistry. This includes:

Catalytic C-H Activation/Amination: Developing methods for direct C-H functionalization to introduce the amine group onto the indazole core would eliminate the need for pre-functionalized starting materials, thereby shortening synthetic sequences and reducing waste.

Flow Chemistry: Transitioning key synthetic steps to continuous flow reactors can offer superior control over reaction parameters (temperature, pressure, mixing), leading to higher yields, improved safety, and easier scalability compared to batch processing.

Biocatalysis: Exploring enzymatic transformations could provide highly selective and environmentally benign routes to key intermediates or the final compound, operating under mild aqueous conditions.

Sustainable Solvents and Reagents: A systematic effort to replace hazardous solvents and reagents with greener alternatives (e.g., water, supercritical CO2, bio-based solvents) is crucial for minimizing the environmental footprint of synthesis. researchgate.net

Table 1: Comparison of Synthetic Methodologies for Indazole Derivatives

| Feature | Traditional Synthesis (e.g., Fischer Indole) | Future Sustainable Synthesis |

|---|---|---|

| Starting Materials | Often require multi-step preparation | Commercially available, simpler precursors |

| Reagents | Stoichiometric amounts of strong acids/bases | Catalytic amounts of reusable catalysts |

| Solvents | Often uses hazardous/volatile organic solvents | Green solvents (water, ethanol) or solvent-free |

| Energy Consumption | High temperatures, long reaction times | Lower temperatures, microwave or flow-assisted |

| Atom Economy | Lower, significant byproduct formation | Higher, minimizes waste through efficient bond formation |

| Environmental Impact | High | Low |

Exploration of Undiscovered Biological Activities and Identification of Novel Molecular Targets

The indazole scaffold is renowned for its utility in oncology, with numerous derivatives functioning as potent kinase inhibitors targeting pathways involving VEGFR, EGFR, and others. nih.govtandfonline.com While 7-Fluoro-3-methyl-1H-indazol-5-amine is a valuable intermediate for such inhibitors, its intrinsic biological activity profile remains largely unexplored. A crucial area of future research is the systematic screening of this compound against a wide array of biological targets to uncover novel therapeutic applications.

Potential areas for investigation include:

Expanded Kinase Profiling: Beyond the well-known oncology targets, screening against the broader human kinome could identify unexpected inhibitory activities relevant to inflammatory diseases, metabolic disorders, or neurodegeneration (e.g., GSK-3). samipubco.com

Non-Kinase Enzyme Inhibition: Investigating activity against other enzyme classes, such as proteases, phosphatases, or epigenetic enzymes like protein arginine deiminases (PADs), could open new therapeutic avenues. scispace.com

GPCRs and Ion Channels: The indazole scaffold has been found in ligands for G-protein coupled receptors (GPCRs) and ion channels. samipubco.com Profiling this compound against panels of these membrane proteins may reveal novel modulatory functions.

Anti-Infective Potential: Various indazole derivatives have reported antibacterial, antifungal, and antiviral (including anti-HIV) activities. nih.govresearchgate.net Screening against a diverse panel of pathogens could identify new leads for infectious diseases.

Table 2: Potential Molecular Target Classes for Indazole Scaffolds

| Target Class | Examples | Potential Therapeutic Area |

|---|---|---|

| Kinases | GSK-3, CDKs, Aurora Kinase samipubco.comnih.gov | Neurodegeneration, Oncology |

| GPCRs | CGRP Receptors nih.gov | Migraine, Pain |

| Epigenetic Enzymes | Protein Arginine Deiminases (PADs) scispace.com | Autoimmune Disease, Cancer |

| Viral Enzymes | HIV Protease, Viral Polymerase researchgate.net | Infectious Disease (HIV/AIDS) |

| Ion Channels | Voltage-gated sodium/calcium channels | Neurological Disorders, Pain |

Design of Next-Generation Indazole-Based Chemical Probes and Pre-therapeutic Candidates

Following the identification of novel biological activities, this compound can serve as an exceptional starting point for the design of next-generation chemical tools and therapeutic leads. Its distinct functional groups—the hydrogen-bond-accepting fluorine, the sterically-defined methyl group, and the nucleophilic/basic amine—provide clear vectors for chemical modification in structure-activity relationship (SAR) studies.

Future design efforts would involve:

Fragment-Based and Structure-Based Design: If a novel target is identified, high-resolution structural information (e.g., from X-ray crystallography) can guide the precise modification of the indazole scaffold to maximize binding affinity and selectivity.

Library Synthesis: Leveraging the compound's amine handle, parallel synthesis techniques can be employed to rapidly generate libraries of derivatives (e.g., amides, sulfonamides, ureas) for high-throughput screening, accelerating the SAR exploration process. researchgate.net

Developing Chemical Probes: The goal would be to create highly potent and selective derivatives that can be used as chemical probes to interrogate the biology of a newly identified target in cellular and in vivo models, helping to validate it for drug discovery.

Pre-therapeutic Optimization: For promising hits, further optimization would focus on improving pharmacokinetic properties (solubility, metabolic stability, cell permeability) to translate a bioactive compound into a viable pre-therapeutic candidate. The fluorine atom, for instance, can be beneficial in modulating metabolic stability and binding affinity.

Integration of Advanced Computational Methodologies for Predictive Modeling and Rational Design in Medicinal Chemistry

Computational chemistry is an indispensable tool in modern drug discovery, and its advanced application represents a significant future direction for research involving this compound. Moving beyond simple molecular docking, the integration of more sophisticated computational methods can dramatically accelerate the design-make-test-analyze cycle.

Key computational strategies include:

Predictive Virtual Screening: Using the 3D structure of the indazole scaffold as a query to perform large-scale virtual screening of target databases to predict new biological activities (target fishing).

Molecular Dynamics (MD) Simulations: Running MD simulations to understand the dynamic behavior of the compound when bound to a target protein, revealing key stable interactions and the role of water molecules in the binding pocket. tandfonline.com

Free Energy Calculations: Employing methods like Free Energy Perturbation (FEP) to accurately predict the binding affinity of proposed new derivatives before they are synthesized, allowing researchers to prioritize the most promising candidates.

AI and Machine Learning Models: Training machine learning algorithms on existing indazole SAR data to build predictive models for activity, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. These models can then be used to score and rank novel, computationally generated derivative ideas.

Table 3: Advanced Computational Methods in Drug Design

| Method | Application | Purpose |

|---|---|---|

| Molecular Dynamics (MD) | Simulates protein-ligand movement over time | Assess binding stability and conformational changes tandfonline.com |

| Free Energy Perturbation (FEP) | Calculates relative binding affinities | Accurately predict potency of new derivatives |

| Virtual Screening | Docks millions of compounds into a target | Identify new potential hits from large libraries |

| Machine Learning (AI) | Builds predictive models from data | Predict activity, selectivity, and ADMET properties |

Role as a Privileged Scaffold in Heterocyclic Chemistry for Diverse Applications

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, distinct biological targets. samipubco.commdpi.com The indazole ring system is a classic example of such a scaffold, appearing in drugs targeting a wide range of proteins. researchgate.netnih.gov this compound is a highly decorated version of this scaffold, poised for use in generating chemical diversity for broad applications.

Future research should leverage this privileged nature by:

Diversity-Oriented Synthesis (DOS): Using the indazole as a central building block to create structurally complex and diverse small-molecule libraries. The amine and various positions on the heterocyclic rings serve as anchor points for building out molecular complexity.

Polypharmacology: Intentionally designing derivatives that modulate multiple targets simultaneously. samipubco.com This approach is gaining traction for treating complex multifactorial diseases like cancer and neurodegenerative disorders, where hitting a single target is often insufficient. samipubco.com

Applications Beyond Medicine: While the primary focus is medicinal, the unique electronic and structural properties of fluorinated heterocycles mean that derivatives could be explored in other fields, such as agrochemicals (as fungicides or pesticides) or materials science (as components of organic light-emitting diodes or functional polymers).

By systematically pursuing these future research directions, the scientific community can fully exploit the chemical and biological potential of this compound, transforming a well-defined chemical entity into a versatile platform for innovation in science and medicine.

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Axitinib |

| Linifanib |

| Niraparib |

| Pazopanib |

| Erlotinib |

| Entrectinib |

| Lonidamine |

Q & A

Q. What are the optimal synthetic routes for 7-Fluoro-3-methyl-1H-indazol-5-amine, and how can regioselectivity challenges be addressed?

- Methodological Answer : Synthesis typically involves cyclization of substituted hydrazines with fluorinated precursors. For example, analogous indazole derivatives (e.g., 5-bromo-1-methyl-1H-indazol-3-amine) are synthesized via palladium-catalyzed cross-coupling or acid-mediated cyclization . To ensure regioselectivity at the 5-amine position, use directing groups (e.g., nitro or halogens) during precursor functionalization. Post-cyclization, deprotection (e.g., hydrogenolysis for nitro groups) yields the amine. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization (ethanol/water) improves purity .

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

- Methodological Answer : Use a combination of -NMR, -NMR, and -NMR to confirm substitution patterns. For example, the fluorine atom at position 7 causes distinct splitting patterns in -NMR due to coupling (). High-resolution mass spectrometry (HRMS) validates molecular weight. X-ray crystallography (using SHELX programs) resolves ambiguous cases by determining bond angles and spatial arrangements .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during the fluorination of indazole precursors?

- Methodological Answer : Fluorination via electrophilic agents (e.g., Selectfluor®) or halogen exchange (Halex reaction) requires controlled conditions. Competing side reactions (e.g., over-fluorination or ring-opening) are minimized by:

Q. How can computational modeling predict the bioactivity of this compound against enzyme targets?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target enzymes (e.g., α-glucosidase or kinase domains). Optimize ligand geometry with density functional theory (DFT) to assess binding affinity. Validate predictions with in vitro enzymatic assays (e.g., IC measurements via spectrophotometry). For example, fluorinated indazoles show enhanced binding due to fluorine’s electronegativity and hydrophobic interactions .

Q. What experimental protocols evaluate the compound’s stability under physiological conditions?

- Methodological Answer : Conduct accelerated stability studies in simulated gastric fluid (SGF, pH 1.2) and intestinal fluid (SIF, pH 6.8) at 37°C. Use HPLC to track degradation products over 24–72 hours. For oxidative stability, expose the compound to HO (3%) and analyze via LC-MS. Stability in plasma is assessed by incubating with rat/human plasma (37°C, 1–6 hours) followed by protein precipitation and quantification .

Data Analysis and Contradictions

Q. How should researchers resolve discrepancies in reported biological activities of fluorinated indazoles?

- Methodological Answer : Variations in bioactivity (e.g., antimicrobial IC) may arise from differences in assay conditions (e.g., bacterial strains, inoculum size). Standardize protocols using CLSI guidelines. Cross-validate with orthogonal methods (e.g., broth microdilution vs. agar diffusion). For conflicting SAR data, re-synthesize compounds under uniform conditions and retest .

Q. What crystallographic techniques resolve positional disorder in this compound derivatives?

- Methodological Answer : Use high-resolution X-ray data (≤ 0.8 Å) and SHELXL refinement with TWIN and BASF commands for twinned crystals. For disorder in the methyl group (position 3), apply isotropic displacement parameter restraints (ISOR) and free variable refinement. Compare results with DFT-optimized geometries to validate .

Method Optimization

Q. Which chromatographic methods achieve baseline separation of this compound from synthetic byproducts?

- Methodological Answer : Use reverse-phase HPLC (C18 column, 250 × 4.6 mm, 5 µm) with a gradient of 0.1% formic acid in water (A) and acetonitrile (B): 5% B to 95% B over 20 minutes. Detection at 254 nm. For polar byproducts, HILIC (hydrophilic interaction chromatography) with a zwitterionic column (e.g., ZIC®-HILIC) improves resolution .

Biological Evaluation

Q. How are in vitro cytotoxicity assays designed to assess the therapeutic index of this compound?

- Methodological Answer : Test against human cell lines (e.g., HEK293, HepG2) and cancer lines (e.g., MCF-7) using MTT assays. Calculate IC values and compare to therapeutic targets (e.g., antimicrobial IC). Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle controls (DMSO ≤ 0.1%). Perform triplicate runs and statistical analysis (Student’s t-test, p < 0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.